

Technical Guide: Spectral Data of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

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Compound of Interest

Compound Name:	2-Bromo-1-(3,4-dichlorophenyl)ethanone
Cat. No.:	B105186

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Bromo-1-(3,4-dichlorophenyl)ethanone**, a compound of interest in synthetic chemistry and drug development. This document outlines its physicochemical properties and predicted spectral characteristics, offering a foundational reference for its identification and characterization.

Physicochemical Properties

2-Bromo-1-(3,4-dichlorophenyl)ethanone, with the chemical formula $C_8H_5BrCl_2O$, is a halogenated acetophenone derivative.^{[1][2]} Its structure is characterized by a 3,4-dichlorophenyl ring attached to a bromoacetyl group. A summary of its key properties is presented below.

Property	Value	Reference
IUPAC Name	2-bromo-1-(3,4-dichlorophenyl)ethanone	[1]
Molecular Formula	C ₈ H ₅ BrCl ₂ O	[1] [2]
Molecular Weight	267.93 g/mol	[1]
Monoisotopic Mass	265.89008 Da	[1] [2]
SMILES	C1=CC(=C(C=C1C(=O)CBr)Cl)Cl	[1] [2]
InChIKey	PAKFHEFMTRCFAU-UHFFFAOYSA-N	[1] [2]

Predicted Spectral Data

While specific experimental spectra for **2-Bromo-1-(3,4-dichlorophenyl)ethanone** are not readily available in the provided search results, we can predict the expected spectral data based on its chemical structure and data from analogous compounds.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons adjacent to the carbonyl and bromine.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.4 - 4.6	Singlet	2H	-CH ₂ Br
~ 7.6 - 7.8	Doublet	1H	Ar-H
~ 7.8 - 8.0	Doublet of doublets	1H	Ar-H
~ 8.1 - 8.3	Doublet	1H	Ar-H

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. The exact shifts and coupling constants would need to be determined experimentally.

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~ 30 - 35	-CH ₂ Br
~ 128 - 140	Aromatic carbons
~ 190 - 195	Carbonyl carbon (C=O)

The IR spectrum is useful for identifying the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Weak-Medium	C-H stretch (aromatic)
~ 1700 - 1680	Strong	C=O stretch (ketone)
~ 1600 - 1450	Medium	C=C stretch (aromatic ring)
~ 850 - 800	Strong	C-Cl stretch
~ 700 - 600	Medium-Strong	C-Br stretch

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

m/z	Ion	Notes
~ 266, 268, 270	[M] ⁺	Molecular ion peak cluster showing isotopic pattern for Br and Cl.
~ 187, 189, 191	[M-Br] ⁺	Fragment corresponding to the loss of a bromine atom.
~ 173, 175	[C ₆ H ₃ Cl ₂ CO] ⁺	Fragment corresponding to the dichlorophenacyl cation.

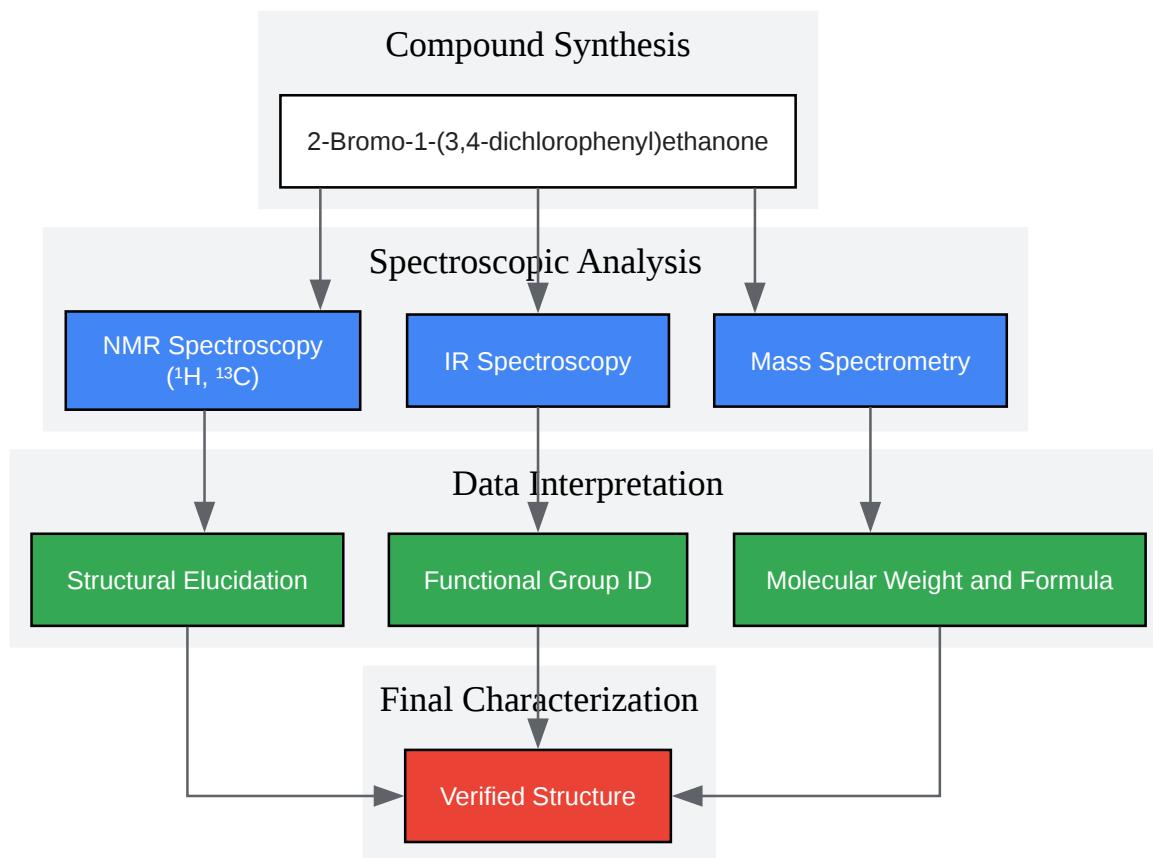
Experimental Protocols

The following are general experimental protocols for obtaining the spectral data discussed.

- Sample Preparation: A sample of 5-10 mg of **2-Bromo-1-(3,4-dichlorophenyl)ethanone** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ^1H .
- Data Acquisition: Standard pulse sequences are used for acquiring ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra. Parameters such as acquisition time, relaxation delay, and number of scans are optimized to obtain a good signal-to-noise ratio.
- Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the sample directly on the crystal.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically scanned over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and water.
- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like **2-Bromo-1-(3,4-dichlorophenyl)ethanone** using various spectroscopic techniques.



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Caption: Workflow for Compound Characterization.

This guide provides a summary of the predicted spectral data and general analytical methods for **2-Bromo-1-(3,4-dichlorophenyl)ethanone**. Experimental verification of this data is essential for its definitive characterization.

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References

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- To cite this document: BenchChem. [Technical Guide: Spectral Data of 2-Bromo-1-(3,4-dichlorophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105186#spectral-data-for-2-bromo-1-3-4-dichlorophenyl-ethanone>]

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